4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone
Description
4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a benzophenone derivative featuring a pyrrolidine-based tertiary amine substituent at the 4-position and a thiomethyl (-SCH₃) group at the 4'-position of the aromatic ring.
Key structural attributes:
- Pyrrolinomethyl group: A five-membered pyrrolidine ring (C₄H₈N) attached via a methylene (-CH₂-) linker, contributing basicity and steric bulk.
- Thiomethyl group: A sulfur-containing substituent that enhances electron density at the aromatic ring and may influence redox properties.
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYQJBYPYKLZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643024 | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-97-8 | |
| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzophenone with 3-pyrrolinomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolinomethyl group can participate in nucleophilic substitution reactions, where the pyrroline ring can be opened or modified using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Substituent Variations at the 4'-Position
The thiomethyl group distinguishes 4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone from analogs with other substituents:
Key Observations :
Variations in the Nitrogen-Containing Substituent
The pyrrolinomethyl group differentiates this compound from benzophenones with other nitrogen-based substituents:
Key Observations :
- Pyrrolidine vs. Azetidine : The five-membered pyrrolidine ring offers greater conformational flexibility and lower ring strain compared to the four-membered azetidine, which may improve stability in synthetic pathways .
- Pyrrolidine vs. Piperazine: Piperazine derivatives (e.g., 4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone) often exhibit improved water solubility due to the additional nitrogen atom, whereas pyrrolidine-containing compounds are more lipophilic .
Electronic and Steric Effects
- Electronic Effects: The thiomethyl group at the 4'-position increases electron density on the aromatic ring, which may facilitate electrophilic substitution reactions. In contrast, trifluoromethyl (-CF₃) or nitro (-NO₂) groups (e.g., in nitrobenzophenone derivatives from ) would deactivate the ring.
Research and Industrial Relevance
- Pharmaceutical Intermediates: The pyrrolinomethyl-thiomethyl combination is structurally similar to intermediates used in kinase inhibitor synthesis, where sulfur and nitrogen atoms participate in target binding .
Biological Activity
4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a synthetic organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and material science.
Chemical Structure and Properties
The compound features a benzophenone core with a pyrrolinomethyl group and a thiomethyl group, which contribute to its unique biological properties. The molecular formula is , and it is identified by the CAS number 898763-97-8.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through:
- Inhibition of key enzymes involved in cell cycle regulation.
- Induction of apoptosis in tumor cells.
For example, in vitro studies demonstrated that treatment with the compound resulted in reduced viability of breast cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to enzymes critical for cellular processes, altering their activity.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways associated with growth and survival .
Case Study: Antimicrobial Efficacy
A study conducted by Costa et al. evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents .
Case Study: Anticancer Activity
In a separate study focusing on breast cancer cell lines, treatment with varying concentrations of this compound resulted in:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
The results indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations significantly impair cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
